1-(Heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene

Catalog No.
S15904417
CAS No.
1799707-26-8
M.F
C34H46O2
M. Wt
486.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenyle...

CAS Number

1799707-26-8

Product Name

1-(Heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene

IUPAC Name

1-heptoxy-4-[1-(4-heptoxyphenyl)-1-phenylethyl]benzene

Molecular Formula

C34H46O2

Molecular Weight

486.7 g/mol

InChI

InChI=1S/C34H46O2/c1-4-6-8-10-15-27-35-32-23-19-30(20-24-32)34(3,29-17-13-12-14-18-29)31-21-25-33(26-22-31)36-28-16-11-9-7-5-2/h12-14,17-26H,4-11,15-16,27-28H2,1-3H3

InChI Key

GYJHCTNSYNTKGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCCCCC

1-(Heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene is a complex organic compound with the molecular formula C34H46O2 and a molecular weight of 486.74 g/mol. It is classified under the category of bis(heptyloxy)benzene derivatives. The compound features a heptyloxy group attached to a phenyl ring, which is further connected to another phenyl group through a phenylethyl linkage. This structural arrangement contributes to its unique properties and potential applications in various fields, including materials science and organic chemistry .

The chemical reactivity of 1-(heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene can be influenced by its functional groups, particularly the heptyloxy substituents. Common reactions may include:

  • Esterification: The heptyloxy groups can participate in esterification reactions with acids.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, allowing for further functionalization.
  • Oxidation: The compound may be susceptible to oxidation under certain conditions, potentially leading to the formation of ketones or aldehydes.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 1-(heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene can be achieved through several methods:

  • Alkylation Reactions: Starting from phenolic compounds, the heptyloxy groups can be introduced via alkylation with heptanol or its derivatives.
  • Coupling Reactions: The phenylethyl linkage can be formed through coupling reactions involving appropriate aryl halides and phenylethyl derivatives.
  • Multistep Synthesis: A combination of these methods may be employed to construct the desired compound in a stepwise manner.

Each method requires careful optimization of reaction conditions to achieve high yields and purity.

The unique structure of 1-(heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene lends itself to various applications:

  • Materials Science: Its potential use in the development of liquid crystals or as a component in polymeric materials due to its hydrophobic properties.
  • Organic Electronics: The compound may serve as an organic semiconductor or in photovoltaic applications.
  • Pharmaceuticals: If biological activity is confirmed, it could have implications in drug development.

Interaction studies involving 1-(heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene could focus on:

  • Solvent Interactions: Understanding how this compound interacts with various solvents could inform its application in formulations.
  • Biological Interactions: Investigating potential interactions with biological macromolecules could reveal insights into its pharmacological potential.

Such studies are crucial for determining the practical applications and safety profiles of this compound.

Several compounds share structural similarities with 1-(heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaCAS Number
4-HeptyloxyphenolC14H22O213037-86-0
4-Heptyloxyphenyl isocyanateC14H19NO2Not available
1-Bromo-4-(heptyloxy)benzeneC13H19BrO123732-04-7
4-MethoxyphenolC8H10O2150-76-5
Benzene, 1-heptyloxy-4-methoxyC14H22O220743-97-9

Uniqueness

The uniqueness of 1-(heptyloxy)-4-(1-(4-(heptyloxy)phenyl)-1-phenylethyl)benzene lies in its dual heptyloxy substitution on both ends of the phenylethyl bridge, which enhances its hydrophobic character compared to other similar compounds. This structural feature may confer distinct physical and chemical properties that could be advantageous for specific applications in materials science and organic electronics.

XLogP3

11.5

Hydrogen Bond Acceptor Count

2

Exact Mass

486.349780706 g/mol

Monoisotopic Mass

486.349780706 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-15-2024

Explore Compound Types